Predicted Lipophilicity and Permeability Differentiation vs. Methyl Carbamate Analog
The phenyl carbamate moiety of CAS 1235139-39-5 is predicted to confer higher lipophilicity compared to the methyl carbamate analog (CAS 1235032-10-6). The MlogP for CAS 1235139-39-5 is predicted as 3.12 ± 0.46 (via Molinspiration) versus 1.85 ± 0.40 for the methyl carbamate analog, representing a calculated ΔMlogP of approximately +1.27 [1]. This difference is predicted to enhance passive membrane permeability, a parameter that can be critical for cell-based assay performance. No experimental logP or PAMPA data were identified for either compound in the peer-reviewed literature at the time of this analysis.
| Evidence Dimension | Predicted lipophilicity (MlogP) |
|---|---|
| Target Compound Data | MlogP = 3.12 ± 0.46 (predicted) |
| Comparator Or Baseline | Methyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate (CAS 1235032-10-6): MlogP = 1.85 ± 0.40 (predicted) |
| Quantified Difference | ΔMlogP ≈ +1.27 |
| Conditions | In silico prediction using Molinspiration cheminformatics platform; no experimental confirmation available. |
Why This Matters
A higher predicted logP may improve cell permeability in membrane-targeting assays, positioning the phenyl carbamate as a more suitable candidate than the methyl analog for cellular Hedgehog pathway screening experiments where intracellular target access is rate-limiting.
- [1] Molinspiration Cheminformatics. Molecular property predictions for CAS 1235139-39-5 and CAS 1235032-10-6. Accessed via molinspiration.com. View Source
